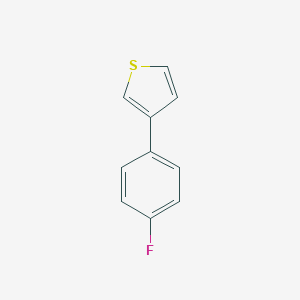

3-(4-Fluorophenyl)thiophene

Vue d'ensemble

Description

3-(4-Fluorophenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. The compound is characterized by the presence of a fluorophenyl group attached to the thiophene ring at the 3-position. Thiophenes are known for their stability and interesting electronic properties, making them valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses 4-fluorophenylboronic acid and 3-bromothiophene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like ethanol .

Another method involves the direct fluorination of thiophene derivatives. For instance, the reaction of thiophene with fluorine gas at low temperatures can yield fluorinated thiophenes, although this process requires careful control due to the high reactivity of fluorine .

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The Suzuki-Miyaura cross-coupling reaction is particularly suitable for large-scale production due to its mild reaction conditions and high yields. Additionally, electrochemical methods can be employed to synthesize thiophene derivatives, offering advantages such as simplicity and the ability to generate the polymer directly on the electrode .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Fluorophenyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and thioether derivatives.

Substitution: Halogenated thiophenes and other substituted derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Role as an Intermediate:

3-(4-Fluorophenyl)thiophene serves as an important intermediate in the synthesis of more complex organic molecules. Its distinctive thiophene ring combined with a para-fluorinated phenyl group enhances its reactivity, making it valuable for creating diverse thiophene derivatives used in pharmaceuticals and agrochemicals .

Synthetic Routes:

Several synthetic pathways have been developed for the production of this compound, often starting from simpler thiophene derivatives. These methods leverage various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution to introduce functional groups that enhance the compound's utility .

Electrochemical Applications

Electropolymerization:

Research has demonstrated that this compound can be electropolymerized to form conductive polymer films. These polymers exhibit promising electrochemical properties, making them suitable for applications in energy storage devices such as supercapacitors and batteries. For instance, polymers derived from this compound have shown high capacitance values and stability under electrochemical cycling .

Capacitance and Energy Density:

Studies indicate that the electropolymerized forms of this compound possess significant capacitance, with values reaching up to 39.4 F/g. This makes them ideal candidates for use in supercapacitors where efficient energy storage is critical .

Medicinal Chemistry

Biological Activity:

this compound exhibits various biological activities that have been explored in medicinal chemistry. Preliminary studies suggest potential anti-inflammatory and antimicrobial properties, indicating its utility in developing new therapeutic agents .

Anticancer Properties:

In vitro studies have highlighted the anticancer potential of this compound against several cancer cell lines, including HeLa (cervical cancer) and HCT-15 (colon cancer). The compound has demonstrated significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity .

Mechanisms of Action:

The mechanisms through which this compound exerts its biological effects include enzyme inhibition and modulation of cell signaling pathways. For example, it has been shown to inhibit specific kinases involved in cancer progression, which could lead to its development as a targeted therapeutic agent .

Materials Science

Conductive Polymers:

The unique electronic properties imparted by the fluorine atom in this compound make it an attractive building block for conductive polymers. These materials are being investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties .

Comparison with Other Thiophene Derivatives:

When compared to other thiophene derivatives lacking the fluorine substituent, this compound exhibits enhanced electronic characteristics that improve the performance of devices made from these materials .

Case Study 1: Anticancer Activity

A study assessed the efficacy of this compound against various human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Inhibition of tubulin polymerization |

| HCT-15 | 7.2 | Induction of apoptosis |

| NCI-H23 | 3.5 | Cell cycle arrest at G2/M phase |

This data supports the potential use of this compound in cancer therapeutics .

Case Study 2: Electrochemical Properties

Research on the electropolymerization of this compound revealed:

| Polymer Type | Capacitance (Fg⁻¹) | Energy Density (Wh/kg) |

|---|---|---|

| P[FPhTT] | 39.4 | High |

| P[FPhDTT] | 281.7 | Higher due to porosity |

These findings suggest that polymers derived from this compound could be utilized effectively in energy storage applications .

Mécanisme D'action

The mechanism of action of 3-(4-Fluorophenyl)thiophene depends on its specific application. In electronic materials, the compound’s unique electronic properties, such as its ability to stabilize conjugated π-bond systems, make it valuable for use in organic semiconductors and light-emitting diodes. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Nitrophenyl)thiophene

- 3-(4-Cyanophenyl)thiophene

- 3-(4-Methylsulfonylphenyl)thiophene

Comparison

3-(4-Fluorophenyl)thiophene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. For example, the fluorine atom can enhance the compound’s thermal stability and influence its reactivity in various chemical reactions. In contrast, 3-(4-Nitrophenyl)thiophene and 3-(4-Cyanophenyl)thiophene have different substituents that affect their electronic properties and reactivity in distinct ways .

Activité Biologique

3-(4-Fluorophenyl)thiophene is an aromatic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies, including case studies, data tables, and detailed research findings.

Chemical Structure and Properties

This compound consists of a thiophene ring substituted with a para-fluorophenyl group. Its chemical formula is C₁₀H₉FS, which indicates the presence of sulfur and fluorine in its structure. The incorporation of the fluorine atom enhances its electronic properties, potentially influencing its reactivity and interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Antiviral Activity : Thiophene derivatives have been evaluated for their antiviral properties, particularly against viruses such as Ebola. A study reported that certain thiophene derivatives demonstrated significant antiviral activity at micromolar concentrations, with selectivity indices indicating favorable therapeutic windows .

- Spasmolytic Effects : Compounds derived from this compound have shown potential in treating muscle spasms. The spasmolytic effects were attributed to the compound's ability to interact with specific biological pathways involved in muscle contraction.

- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of thiophene derivatives, suggesting that modifications to the thiophene structure can enhance their efficacy against various pathogens .

Synthesis Methods

This compound can be synthesized through several methods, including:

- Suzuki-Miyaura Coupling : This method involves the coupling of a fluorophenyl moiety with a thiophene ring in the presence of palladium catalysts.

- Negishi Coupling : Another coupling reaction that facilitates the formation of the desired compound through organozinc reagents.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antiviral Mechanism : Research has shown that thiophene derivatives act at the viral entry level by inhibiting the interaction between viral glycoproteins and host cell receptors. This mechanism was elucidated through enzyme-linked immunosorbent assays (ELISA), which indicated that specific thiophene compounds could effectively block viral entry pathways .

- Structure-Activity Relationship (SAR) : Studies exploring the SAR of thiophene derivatives have identified key functional groups that enhance biological activity. For instance, the presence of a piperidine group linked to the phenyl ring significantly boosts antiviral efficacy, while modifications to the thiophene core can alter both potency and selectivity .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound derivatives. Results indicated promising outcomes in reducing viral loads and alleviating symptoms associated with infections .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOUBJDINSHIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

153312-51-7 | |

| Record name | Thiophene, 3-(4-fluorophenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153312-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70428358 | |

| Record name | 3-(4-fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119492-73-8 | |

| Record name | 3-(4-fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-(4-Fluorophenyl)thiophene (FPT) suitable for electrochemical applications?

A1: FPT exhibits several properties that make it attractive for electrochemical applications:

- Reversible Redox Behavior: FPT can be both oxidized (p-doped) and reduced (n-doped) reversibly, a crucial characteristic for charge storage devices like supercapacitors. []

- High Charge Density: FPT exhibits the ability to be doped to high charge densities, contributing to increased energy storage capacity. []

- Electrochemical Polymerization: FPT can be readily electropolymerized, forming conductive polymer films on various substrates. This process is essential for creating functional electrodes. [, , , ]

Q2: How does the fluorine atom in FPT influence its electrochemical properties?

A: While the fluorine atom doesn't directly participate in resonance with the thiophene backbone, it significantly impacts FPT's n-doping ability. This enhanced n-doping is attributed to potential electron-withdrawing effects from the fluorine atom, facilitating electron transfer reactions from the polymer backbone. []

Q3: What are the advantages of using this compound in supercapacitors compared to other conducting polymers like polythiophene or poly(3-methylthiophene)?

A3: Compared to other common conducting polymers, FPT offers some distinct advantages for supercapacitor applications:

- Enhanced n-Doping: FPT displays superior n-doping capabilities compared to polythiophene or poly(3-methylthiophene), leading to higher charge storage capacity. []

- Wider Potential Window: The improved n-doping in FPT enables its use in a wider electrochemical potential window, contributing to higher energy densities in supercapacitors. [, , ]

Q4: How does the choice of electrolyte affect the electrochemical performance of Poly(this compound) (PFPT)?

A4: The electrolyte plays a crucial role in the performance of PFPT-based electrochemical devices:

- Anion Size and Doping: Larger anions like trifluoromethanesulfonate (CF3SO3-) facilitate n-doping in PFPT compared to smaller anions like tetrafluoroborate (BF4-). [, , , ]

- Ionic Conductivity: Electrolytes with high ionic conductivity, such as those based on acetonitrile, improve the rate capabilities and power densities of PFPT-based devices. [, ]

Q5: What strategies can improve the performance of PFPT in electrochemical capacitors?

A5: Researchers have explored various approaches to enhance the performance of PFPT in supercapacitors:

- Morphology Control: Fabricating PFPT with high surface area morphologies, such as porous structures or nanofibers, can enhance ion transport and charge storage. [, , ]

- Composite Formation: Combining PFPT with other materials like carbon nanotubes or metal oxides can improve conductivity, stability, and overall performance. [, , ]

- Electrolyte Optimization: Using electrolytes with high ionic conductivity and suitable anion size can significantly impact the doping/dedoping processes and overall device performance. [, , , ]

Q6: What are the limitations of using PFPT in electrochemical applications?

A6: Despite its advantages, PFPT has some limitations:

- Stability Issues: PFPT can exhibit degradation upon extended cycling, especially at high potentials, which can limit its long-term performance. [, ]

Q7: Has PFPT been used in any prototype electrochemical devices?

A: Yes, researchers have successfully fabricated prototype supercapacitor cells using PFPT as the active electrode material. These prototypes demonstrate the potential of PFPT for high-performance energy storage applications. []

Q8: What analytical techniques are used to characterize PFPT and its electrochemical properties?

A8: Several techniques are employed to study PFPT:

- Electrochemical Methods: Cyclic voltammetry (CV) is extensively used to assess the redox behavior, charge storage capacity, and cycling stability of PFPT films. [, , , , ]

- Spectroscopic Techniques: Fourier-transform infrared spectroscopy (FTIR) helps analyze the chemical structure and doping-induced changes in PFPT. [, , ] UV-Vis spectroscopy provides insights into the electronic properties and bandgap of the polymer. []

- Microscopy: Scanning electron microscopy (SEM) is used to visualize the morphology and surface features of PFPT films. [, , , , ]

- Elemental Analysis: Techniques like X-ray photoelectron spectroscopy (XPS) provide information about the elemental composition and doping-induced changes in PFPT. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.